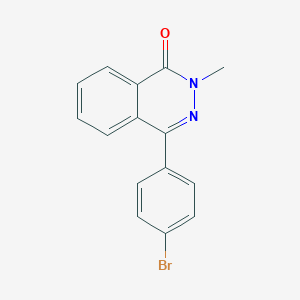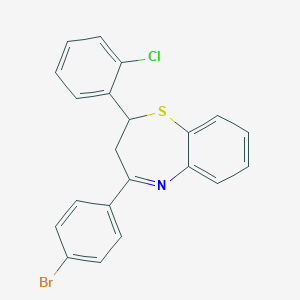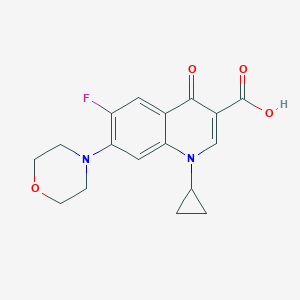
4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone is a chemical compound that belongs to the class of phthalazinone derivatives. It is commonly used in scientific research for its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone has a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting that it has anti-inflammatory properties. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent. Additionally, it has been shown to inhibit the replication of certain viruses, making it a potential antiviral agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone in lab experiments is its versatility. It can be used in a variety of assays and experiments due to its unique properties. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone. One potential direction is the development of new drug candidates based on the compound's anti-inflammatory, antitumor, and antiviral properties. Another direction is the synthesis of novel metal complexes using 4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone as a ligand. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for drug development. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Eigenschaften
Produktname |
4-(4-bromophenyl)-2-methyl-1(2H)-phthalazinone |
|---|---|
Molekularformel |
C15H11BrN2O |
Molekulargewicht |
315.16 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-2-methylphthalazin-1-one |
InChI |
InChI=1S/C15H11BrN2O/c1-18-15(19)13-5-3-2-4-12(13)14(17-18)10-6-8-11(16)9-7-10/h2-9H,1H3 |
InChI-Schlüssel |
GFFLJIAPGOHDSG-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304586.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B304587.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]-8-nitro-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304591.png)
![4,8-Dichloro-1-(2-chloro-8-methyl-3-quinolinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B304593.png)
![2-[4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-N'-[(3-chloro-2-quinoxalinyl)methylene]acetohydrazide](/img/structure/B304594.png)
![Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate](/img/structure/B304595.png)

![2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304598.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[2-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304599.png)
![4-[2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl methyl ether](/img/structure/B304603.png)

![2-benzoyl-3,5-dimethyl-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B304605.png)
